2-Anilino-N'-(2,4-dichlorobenzylidene)acetohydrazide

Description

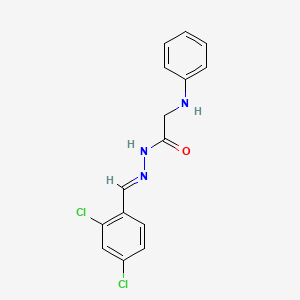

2-Anilino-N'-(2,4-dichlorobenzylidene)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-anilinoacetohydrazide with 2,4-dichlorobenzaldehyde. This compound features a hydrazone linkage (-NH-N=CH-) and a 2-anilino substituent attached to the acetohydrazide backbone.

Properties

Molecular Formula |

C15H13Cl2N3O |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

2-anilino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C15H13Cl2N3O/c16-12-7-6-11(14(17)8-12)9-19-20-15(21)10-18-13-4-2-1-3-5-13/h1-9,18H,10H2,(H,20,21)/b19-9+ |

InChI Key |

LFNMKUBJLBGQKE-DJKKODMXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-anilinoacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

The compound exhibits significant biological activities, which include:

- Antimicrobial Properties : The hydrazone structure allows for interactions with microbial targets, making it a candidate for developing antimicrobial agents. Preliminary studies indicate its effectiveness against various bacterial strains.

- Anticancer Activity : Research suggests that 2-Anilino-N'-(2,4-dichlorobenzylidene)acetohydrazide may inhibit cancer cell proliferation. Similar compounds have shown cytotoxic effects against human melanoma and colon adenocarcinoma cell lines . This potential is attributed to its ability to interfere with cellular mechanisms critical for cancer growth.

- Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, although further research is required to elucidate the specific mechanisms involved.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between an aniline derivative and an appropriate aldehyde or ketone. Common methods include:

- Condensation Reaction : The reaction is usually performed in solvents such as ethanol or methanol under reflux conditions. This process yields the desired hydrazone product through the elimination of water.

Table 1: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Condensation | Aniline + Aldehyde in ethanol/methanol | High |

| Reflux Conditions | Heating under reflux to facilitate reaction | Moderate |

Material Science Applications

Beyond its biological applications, this compound is also explored in material science due to its ability to form stable complexes with metal ions. This property can be utilized in:

- Coordination Chemistry : The compound can act as a ligand in coordination complexes, potentially leading to materials with unique electronic and optical properties.

- Polymer Chemistry : Its reactivity allows it to be used as a building block for synthesizing more complex polymeric materials, which could have applications in coatings or drug delivery systems.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study demonstrated the compound's cytotoxic effects on human cancer cell lines, indicating its potential as a chemotherapeutic agent. The evaluation involved MTT assays to assess cell viability and proliferation inhibition .

- Another investigation focused on its antimicrobial activity against specific bacterial strains, comparing its efficacy to established antibiotics and showcasing its potential use in treating infections.

Mechanism of Action

The mechanism of action of 2-Anilino-N’-(2,4-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Key structural analogs differ in the substituents on the benzylidene group or the acetohydrazide core:

α-Glucosidase Inhibition

- Compound 25 (Oxadiazole derivative) : IC50 = 3.23 ± 0.8 µM, attributed to the 2,4-dichlorophenyl group enhancing enzyme binding .

- Compound 228 (Ethylthio-benzimidazolyl derivative) : IC50 = 6.10 ± 0.5 µM, suggesting electron-withdrawing groups improve activity .

- Acarbose (Standard) : IC50 = 378.2 ± 0.12 µM .

Antimicrobial Activity

- Apeah : Exhibits moderate antimicrobial activity, significantly enhanced upon coordination with lanthanides (e.g., La(III), Sm(III)) .

Neuraminidase Inhibition

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) enhance enzyme inhibition and antimicrobial activity .

Complexation Enhances Bioactivity : Metal complexes of acetohydrazides show improved efficacy compared to free ligands .

Synthetic Flexibility : Microwave-assisted methods reduce reaction times (e.g., 10 min for Compound 4k) without compromising yield .

Biological Activity

2-Anilino-N'-(2,4-dichlorobenzylidene)acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazones known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound, supported by data from various studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of an aniline derivative with a substituted benzaldehyde, followed by acetohydrazide formation. The structural characteristics of this compound are essential for its biological activity, as modifications can significantly alter its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cell proliferation in various cancer cell lines.

- Cell Line Studies : In vitro studies using human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines demonstrated that certain hydrazone derivatives possess higher cytotoxicity compared to conventional chemotherapeutics like dacarbazine and 5-fluorouracil. Notably, compounds with oxindole moieties showed promising results in reducing cell viability at lower concentrations than traditional drugs .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| Hydrazone A | A375 | 10 | Dacarbazine | 25-100 |

| Hydrazone B | HT-29 | 5 | 5-Fluorouracil | >100 |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

- Microbial Susceptibility : Studies have reported that hydrazone derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antiviral Activity

Hydrazones have also been evaluated for their antiviral potential. Some derivatives have demonstrated moderate to good activity against viruses such as the tobacco mosaic virus (TMV).

- Antiviral Efficacy : In vivo studies indicated that certain hydrazone compounds could effectively reduce viral load in infected plants, outperforming standard antiviral agents at comparable concentrations .

Case Studies

- Anticancer Efficacy : A study involving a series of hydrazone derivatives showed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against HT-29 cells. The most active compound demonstrated an IC50 value significantly lower than that of existing treatments .

- Antimicrobial Assessment : Another investigation assessed the antimicrobial activity of various hydrazones against clinical isolates. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.